molecular formula C17H19BrN2O2 B6220550 tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate CAS No. 2751704-35-3

tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate

Cat. No. B6220550
CAS RN: 2751704-35-3
M. Wt: 363.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate (TBQA) is an organic compound of the quinoline family, with a wide range of applications in the field of organic synthesis. It is a versatile reagent for the synthesis of various compounds, and has been widely used in the development of new pharmaceuticals and agrochemicals. TBQA has also been used in the synthesis of heterocyclic compounds, such as quinolines, quinazolines and quinoxalines.

Scientific Research Applications

Tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate has been widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various heterocyclic compounds, such as quinolines, quinazolines and quinoxalines. tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics and antivirals. Additionally, it has been used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate is not well understood. However, it is believed to be involved in the formation of various heterocyclic compounds, such as quinolines, quinazolines and quinoxalines. It is believed that the bromine atom of the 7-bromoquinoline reacts with the tert-butyl acetate to form an intermediate, which is then cyclized to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate are not well understood. However, it is believed to be involved in the formation of various heterocyclic compounds, such as quinolines, quinazolines and quinoxalines. It is believed that these compounds may have various biological activities, such as anti-cancer, anti-inflammatory and anti-microbial activities.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate in laboratory experiments is its high efficiency, which allows for the rapid synthesis of various compounds. Additionally, tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate is relatively inexpensive and readily available, making it a suitable reagent for organic synthesis. However, tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate has some limitations, such as its instability in the presence of light and air, and its sensitivity to moisture.

Future Directions

The future directions for tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate include the development of new synthetic methods for the synthesis of various compounds, such as quinolines, quinazolines and quinoxalines. Additionally, tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate can be used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics and antivirals. Finally, tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate can be used in the synthesis of various agrochemicals, such as herbicides and insecticides.

Synthesis Methods

Tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate can be synthesized by a variety of methods. The most common method is the palladium-catalyzed cross-coupling reaction of 7-bromoquinoline and tert-butyl acetate. This reaction is carried out in the presence of palladium catalyst and a base, such as triethylamine or pyridine. The reaction is typically carried out at room temperature and is highly efficient, yielding high yields of tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate involves the reaction of 7-bromo-2-quinolinecarboxylic acid with tert-butyl 3-azetidinone in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "7-bromo-2-quinolinecarboxylic acid", "tert-butyl 3-azetidinone", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Dissolve 7-bromo-2-quinolinecarboxylic acid (1 equiv) and coupling agent (1.2 equiv) in dry DMF.", "Step 2: Add tert-butyl 3-azetidinone (1.1 equiv) to the reaction mixture and stir at room temperature for 12-24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate as a white solid." ] }

CAS RN

2751704-35-3

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.